molecular formula C25H24N2O3 B14982933 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide

Cat. No.: B14982933
M. Wt: 400.5 g/mol
InChI Key: AGAAPCKBMLBWNN-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide is a synthetic chemical compound designed for research purposes. It belongs to a class of phenoxyacetamide derivatives, which have been identified as a privileged scaffold in medicinal chemistry for developing inhibitors against various biological targets . For instance, structurally related phenoxyacetamide compounds have demonstrated significant activity as inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa , a key virulence factor in this pathogen . Other research on analogous molecules containing both indole and acetamide motifs has explored their potential as inhibitors against viruses like Human Respiratory Syncytial Virus (RSV) . The structure of this compound, which incorporates both an indole ring system and a phenoxyacetamide group, makes it a valuable intermediate for probing structure-activity relationships (SAR) . Researchers can utilize this compound to explore its potential biological activities, optimize its structure for enhanced potency or selectivity, and investigate its mechanism of action in various assay systems. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C25H24N2O3/c1-29-19-13-11-18(12-14-19)22(23-16-26-24-10-6-5-9-21(23)24)15-27-25(28)17-30-20-7-3-2-4-8-20/h2-14,16,22,26H,15,17H2,1H3,(H,27,28)

InChI Key

AGAAPCKBMLBWNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide typically involves the coupling of tryptamine derivatives with substituted phenylacetic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:

    Solvent: Dichloromethane or similar organic solvents.

    Temperature: Room temperature to slightly elevated temperatures.

    Reagents: DCC, tryptamine derivatives, and substituted phenylacetic acids.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to analogs with modifications in the indole, aryl, or acetamide groups. Below is a detailed analysis:

Structural Comparisons

Compound Name (Reference) Key Structural Features Key Differences vs. Target Compound
Target Compound Indole, 4-methoxyphenyl, phenoxyacetamide -
N-[2-(4-Methoxyphenyl)ethyl]-2-phenoxyacetamide (3c) Lacks indole; ethyl group instead of indole-containing ethyl Absence of indole reduces π-π stacking potential.
2-(1H-Indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide Oxoacetamide (C=O) instead of phenoxyacetamide Oxo group may reduce solubility vs. phenoxy’s ether linkage.
2-Chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide Chloroacetamide instead of phenoxyacetamide Chlorine substituent increases electronegativity and steric bulk.
N-(1-(4-Methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives Phenoxyacetamide core with varied aryl substitutions (e.g., nitro, bromo) Substituents on phenoxy ring modulate electronic and steric effects.

Q & A

Q. What are the recommended synthetic routes for N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide, and how can intermediates be purified?

  • Methodological Answer : The synthesis of structurally related indole-acetamide derivatives often involves coupling indole-containing amines with activated carbonyl groups. For example, General Procedure G ( ) employs diazo intermediates (e.g., N-(2-(1H-indol-3-yl)ethyl)-2-(4-cyanophenyl)-2-diazoacetamide) with fluorinating agents like HF·pyr in dichloromethane (DCM) under inert conditions. Purification via silica gel chromatography (e.g., S40 purification ) is typical. For analogous compounds ( ), intermediates are isolated using sequential solvent extraction (e.g., DCM and ethyl acetate) and column chromatography with gradients of hexane/ethyl acetate. Ensure rigorous drying of solvents to avoid side reactions .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Based on structurally similar compounds ( ), this compound likely falls under GHS Category 4 for acute oral toxicity (H302) and skin/eye irritation (H315/H319). Key precautions include:
  • PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Engineering Controls : Fume hoods for dust/aerosol containment.
  • First Aid : Immediate rinsing of eyes (15+ minutes with water) and skin (soap/water). Avoid inducing vomiting if ingested; seek medical attention .
  • Storage : Keep in a cool (2–8°C), dry environment away from incompatible reagents (e.g., strong oxidizers) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR () resolve indole protons (δ 7.0–7.5 ppm), methoxyphenyl groups (δ ~3.8 ppm for OCH₃), and acetamide carbonyls (δ ~170 ppm).
  • HRMS : Confirm molecular weight (e.g., m/z calculated for C₂₅H₂₃N₂O₃: ~407.17) .
  • IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of indole-acetamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or structural variations. To address this:
  • Perform dose-response studies (e.g., IC₅₀ calculations) across multiple cell lines.
  • Conduct structure-activity relationship (SAR) analyses by modifying substituents (e.g., methoxy vs. chloro groups) ().
  • Validate target engagement using competitive binding assays or kinase profiling .

Q. What computational strategies predict the compound’s molecular targets and metabolic stability?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina with protein databases (e.g., PDB) to model interactions with receptors (e.g., cannabinoid or serotonin receptors) ().
  • ADME Prediction : Tools like SwissADME estimate metabolic stability (e.g., CYP450 interactions) and bioavailability using the compound’s InChI key (e.g., MWXHYMWIZIXTBE-UHFFFAOYSA-N for a related compound in ) .

Q. How can in vivo studies be designed to evaluate pharmacokinetics and toxicity?

  • Methodological Answer :
  • Animal Models : Administer the compound intravenously/orally in rodents to measure plasma half-life (t₁/₂) and tissue distribution.
  • Toxicology : Monitor liver/kidney function (e.g., ALT, creatinine) and histopathology. Reference endocannabinoid modulation studies () for dose optimization.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites .

Q. What strategies optimize synthetic yield for scale-up without compromising purity?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps ().
  • Solvent Optimization : Replace DCM with greener solvents (e.g., cyclopentyl methyl ether) if compatible.
  • Process Analytics : Implement in-line FTIR or HPLC to monitor reaction progress and minimize byproducts .

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